Methyl 5-amino-2-methyl-4-(piperidin-1-yl)benzoate
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Overview
Description
Methyl 5-amino-2-methyl-4-(piperidin-1-yl)benzoate is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group, a methyl group, and a piperidinyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-methyl-4-(piperidin-1-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-methylbenzoic acid and piperidine.
Esterification: The carboxylic acid group of 5-amino-2-methylbenzoic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form Methyl 5-amino-2-methylbenzoate.
Nucleophilic Substitution: The ester is then subjected to nucleophilic substitution with piperidine under basic conditions, typically using a base like sodium hydroxide, to introduce the piperidinyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-methyl-4-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 5-amino-2-methyl-4-(piperidin-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-methyl-4-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group can enhance binding affinity to certain receptors, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 5-amino-2-methylbenzoate: Lacks the piperidinyl group, resulting in different chemical and biological properties.
Methyl 4-(piperidin-1-yl)benzoate: Lacks the amino group, affecting its reactivity and applications.
Methyl 5-nitro-2-methyl-4-(piperidin-1-yl)benzoate: Contains a nitro group instead of an amino group, leading to different chemical behavior.
Uniqueness: Methyl 5-amino-2-methyl-4-(piperidin-1-yl)benzoate is unique due to the presence of both the amino and piperidinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-amino-2-methyl-4-piperidin-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-8-13(16-6-4-3-5-7-16)12(15)9-11(10)14(17)18-2/h8-9H,3-7,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBJPHTYHTUIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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